molecular formula C9H10N2O4 B13534074 Methyl 2-(3-amino-4-nitrophenyl)acetate

Methyl 2-(3-amino-4-nitrophenyl)acetate

Cat. No.: B13534074
M. Wt: 210.19 g/mol
InChI Key: SLCYRCVNPORUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-amino-4-nitrophenyl)acetate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylacetic acid, featuring both amino and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-4-nitrophenyl)acetate typically involves the nitration of methyl 2-phenylacetate followed by a reduction process. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The subsequent reduction of the nitro group to an amino group can be carried out using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: this compound can be reduced to Methyl 2-(3-amino-4-aminophenyl)acetate.

    Oxidation: Oxidation can yield Methyl 2-(3-nitroso-4-nitrophenyl)acetate.

    Substitution: Halogenation can produce Methyl 2-(3-amino-4-halogeno-phenyl)acetate.

Scientific Research Applications

Methyl 2-(3-amino-4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4-nitrophenyl)acetate involves its interaction with specific molecular targets. The amino and nitro groups on the aromatic ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-amino-3-nitrophenyl)acetate: Similar structure but with different positions of the amino and nitro groups.

    Methyl 3-nitro-4-aminophenylacetate: Another isomer with the nitro and amino groups in different positions.

    Benzeneacetic acid, 4-amino-3-nitro-, methyl ester: A compound with a similar backbone but different functional group positions.

Uniqueness

Methyl 2-(3-amino-4-nitrophenyl)acetate is unique due to the specific arrangement of the amino and nitro groups on the aromatic ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-(3-amino-4-nitrophenyl)acetate

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5,10H2,1H3

InChI Key

SLCYRCVNPORUGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.